3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
The compound “3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, from dyes to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Benzamides, like other amides, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, benzamides are typically solid at room temperature and have higher boiling points than the corresponding carboxylic acids .Scientific Research Applications
Novel Synthesis Techniques
The synthesis of 1,2,3,4-tetrahydroquinolines (TQs) has been achieved through methods such as the Pummerer-type reaction, highlighting an efficient and convenient method for TQ synthesis starting from methoxyanilines (J. Toda, M. Sakagami, T. Sano, 1999). Additionally, the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines showcases their potential as potent histone deacetylase (HDAC) inhibitors, which are cytotoxic to prostate cancer cells, presenting a new avenue for cancer treatment research (Yi-Min Liu et al., 2015).
Pharmacological Effects
Research into novel benzenesulfonamides carrying benzamide moiety has revealed their significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes. These compounds demonstrate a wide range of bioactivities, including enzyme inhibitory effects, which could be beneficial in developing treatments for conditions associated with these enzymes (M. Tuğrak et al., 2020).
Synthetic Equivalents for Drug Development
The development of synthetic equivalents based on Weinreb amide functionality for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks indicates progress in the field of medicinal chemistry. These methods provide convenient access to potentially therapeutic compounds, offering a pathway for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Harikrishna Kommidi et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-20-9-5-7-18(16-20)23(26)24-19-12-13-22-17(15-19)8-6-14-25(22)30(27,28)21-10-3-2-4-11-21/h2-5,7,9-13,15-16H,6,8,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKUUNIEAJTQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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